![molecular formula C7H8BrNO B1291404 3-Bromo-2-methoxy-6-methylpyridine CAS No. 717843-47-5](/img/structure/B1291404.png)
3-Bromo-2-methoxy-6-methylpyridine
Overview
Description
3-Bromo-2-methoxy-6-methylpyridine is a brominated pyridine derivative that is of interest in various chemical syntheses and applications. While the specific compound is not directly studied in the provided papers, related compounds and their chemical behaviors can offer insights into its properties and potential reactions.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multistep reactions with careful control of regioselectivity. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the importance of regioselective reactions and the use of protective groups to achieve the desired substitution pattern on the pyridine ring . Similarly, the synthesis of 3-bromo-6-methylpyridazine from a diketone precursor through cyclization, dehydrogenation, and substitution reactions indicates a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the characterization of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol . The planarity of the pyridine ring and the orientation of substituents are crucial for understanding the reactivity and potential intermolecular interactions of these compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including bromination, deprotonation, and lithium-bromine exchange, which allow for the introduction of different electrophiles . The reactivity of the bromo and methoxy groups on the pyridine ring can be exploited in further functionalization reactions. Schiff base formation, as seen with 2-bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol, is another reaction that pyridine derivatives can participate in, which can lead to compounds with interesting biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their crystal structures, hydrogen bonding patterns, and luminescence behaviors, can be significantly influenced by their substituents . For example, the presence of bromo and methoxy groups can affect the overall polarity, hydrogen bonding capability, and solid-state packing of the molecules. The thermal properties and stability of these compounds can also be studied using techniques like simultaneous thermal analysis .
Scientific Research Applications
Functionalization and Synthesis Techniques
- 3-Bromo-2-methoxy-6-methylpyridine can be selectively brominated to produce derivatives like 5-bromo-2-methoxy-6-methylpyridine. These derivatives allow for the regioselective introduction of various electrophiles, highlighting its utility in chemical synthesis and functionalization processes (Gray, Konopski, & Langlois, 1994).
Role in Antagonist Synthesis
- It serves as a precursor in the efficient synthesis of certain carboxylic acids, which are part of potent dopamine and serotonin receptors antagonists. This demonstrates its importance in the synthesis of compounds with potential pharmacological applications (Hirokawa, Horikawa, & Kato, 2000).
Developing Practical Precursors
- The compound has been used to develop practical precursors like 3-bromo-2-chloro-4-methoxypyridine, which are crucial in generating substituted 2,3-pyridynes. These pyridynes react regioselectively with compounds like 2-methoxyfuran, underscoring its role in creating useful intermediates in organic chemistry (Walters, Carter, & Banerjee, 1992).
Crystal Structure Analysis
- Studies involving the synthesis and crystal structure of derivatives like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol provide insights into molecular configurations and interactions. This is crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Wang, Nong, Sht, & Qi, 2008).
Reactivity and Synthesis of Heterocyclic Compounds
- This compound is also key in the synthesis and reaction studies of various heterocyclic compounds. These studies aid in the development of new materials and pharmaceuticals, demonstrating the compound's versatility in organic synthesis (Hishmat, Khalil, El-Naem, & Abd Elrahman, 1986).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that bromopyridines are often used in the preparation of various pharmaceuticals and bioactive compounds , suggesting that the compound could interact with a variety of biological targets.
Mode of Action
Bromopyridines are generally known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling , which could potentially modify the function of their biological targets.
Result of Action
It’s known that bromopyridines can be used in the synthesis of various bioactive compounds , suggesting that the compound could have diverse effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-methoxy-6-methylpyridine can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Moreover, safety data suggests that it forms explosive mixtures with air on intense heating , indicating that its stability and reactivity can be significantly influenced by environmental conditions.
properties
IUPAC Name |
3-bromo-2-methoxy-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXMDCBPCLNCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620665 | |
Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
717843-47-5 | |
Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=717843-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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